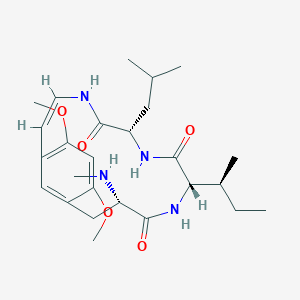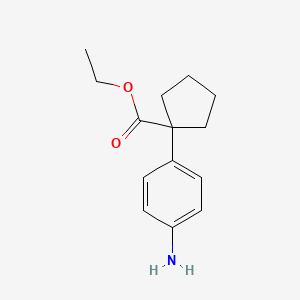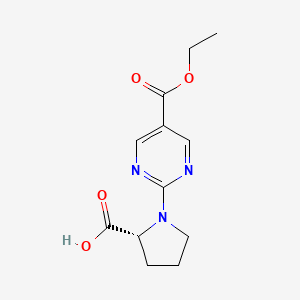
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is a compound that features a pyrimidine ring substituted with an ethoxycarbonyl group at the 5-position and a D-proline moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline typically involves the condensation of a pyrimidine derivative with an ethoxycarbonyl group and a D-proline derivative. One common method involves the use of carboxylic acid chlorides and amines under reflux conditions . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with higher oxidation states, while substitution reactions can introduce new functional groups to the pyrimidine ring .
科学研究应用
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is unique due to its specific substitution pattern and the presence of the D-proline moiety, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives .
属性
分子式 |
C12H15N3O4 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
(2R)-1-(5-ethoxycarbonylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15N3O4/c1-2-19-11(18)8-6-13-12(14-7-8)15-5-3-4-9(15)10(16)17/h6-7,9H,2-5H2,1H3,(H,16,17)/t9-/m1/s1 |
InChI 键 |
JTVMKRKIRDFMOJ-SECBINFHSA-N |
手性 SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC[C@@H]2C(=O)O |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)
![2-Mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate](/img/structure/B13059013.png)
![1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea](/img/structure/B13059018.png)
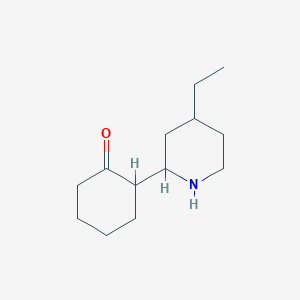
![4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13059037.png)
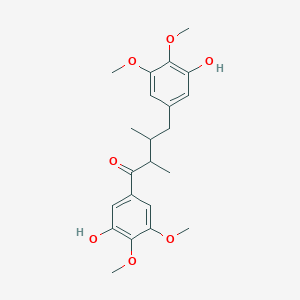
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

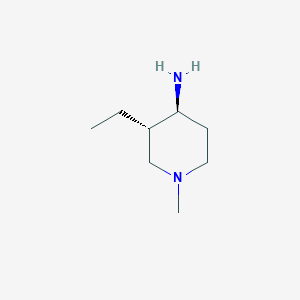

![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
![4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059080.png)
